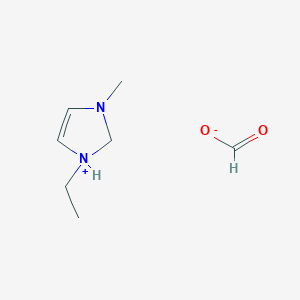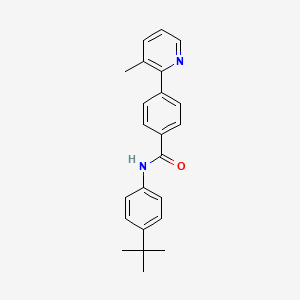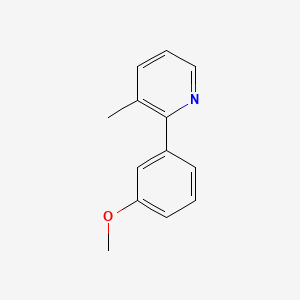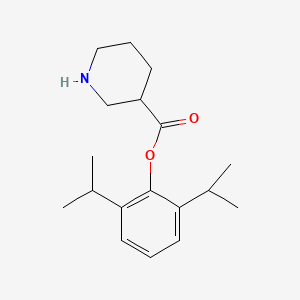![molecular formula C14H23N3O B15160171 N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea CAS No. 142031-45-6](/img/structure/B15160171.png)
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety attached to a propyl chain, which is further linked to a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea typically involves the reaction of 3-(3-methylphenyl)propylamine with isocyanates or carbamoyl chlorides. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be represented as follows:
[ \text{3-(3-Methylphenyl)propylamine} + \text{Isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-{[3-(4-Methylphenyl)propyl]amino}propyl)urea
- N-(3-{[3-(2-Methylphenyl)propyl]amino}propyl)urea
- N-(3-{[3-(3-Ethylphenyl)propyl]amino}propyl)urea
Uniqueness
N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and physical properties to the compound
Propriétés
Numéro CAS |
142031-45-6 |
|---|---|
Formule moléculaire |
C14H23N3O |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
3-[3-(3-methylphenyl)propylamino]propylurea |
InChI |
InChI=1S/C14H23N3O/c1-12-5-2-6-13(11-12)7-3-8-16-9-4-10-17-14(15)18/h2,5-6,11,16H,3-4,7-10H2,1H3,(H3,15,17,18) |
Clé InChI |
QVDQPLAZWNVPIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CCCNCCCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
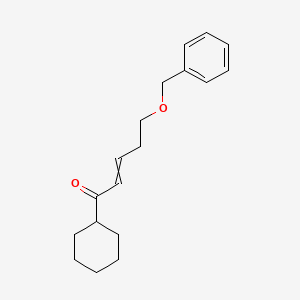
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
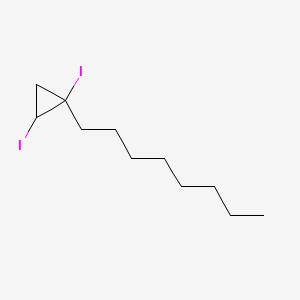
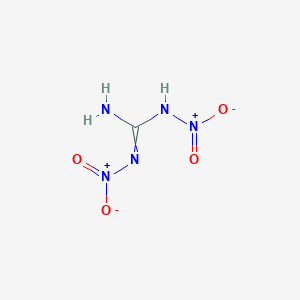
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)


